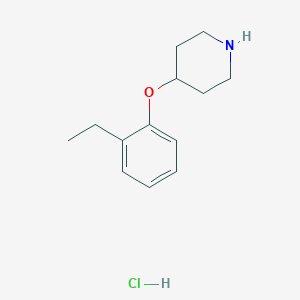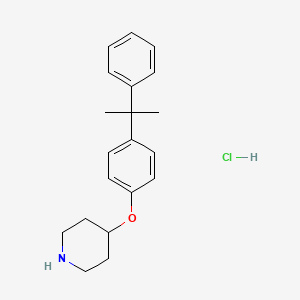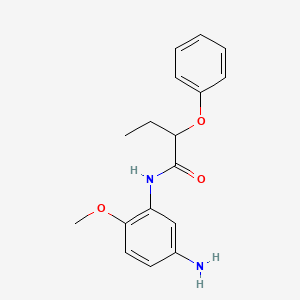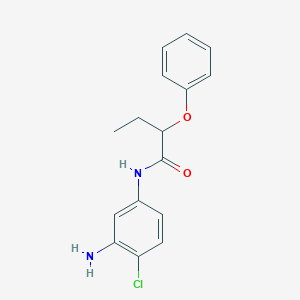![molecular formula C13H21NO B1391301 2-Methyl-4-[(2-methylpentyl)oxy]aniline CAS No. 946785-92-8](/img/structure/B1391301.png)
2-Methyl-4-[(2-methylpentyl)oxy]aniline
Übersicht
Beschreibung
“2-Methyl-4-[(2-methylpentyl)oxy]aniline” is a biochemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-[(2-methylpentyl)oxy]aniline” can be represented by the SMILES notation:CCCC(C)COC1=CC(=C(C=C1)N)C . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-[(2-methylpentyl)oxy]aniline” are not fully detailed in the sources I found. We know its molecular weight is 207.31 and its molecular formula is C13H21NO , but further details would likely require experimental determination.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Azobenzenes
Research by Priewisch and Rück-Braun (2005) outlines methods for the oxidation of anilines to produce nitrosoarenes, which are then used in the synthesis of azobenzenes. This process involves the catalytic oxidation of methyl 4-aminobenzoate, with the study highlighting the efficiency of using Oxone in a biphasic system for generating useful nitrosoarenes for azo compound synthesis on a large scale (Priewisch & Rück-Braun, 2005).
Heterochiral Interactions in Liquid Crystals
Percec and Oda (1994) investigated the phase behavior of liquid crystals derived from (R)- and (S)-enantiomers of a related compound, demonstrating the impact of molecular chirality on the properties of liquid crystalline phases. This study provides insights into the miscibility and phase transitions of chiral liquid crystals, which are significant for understanding the behavior of complex liquid crystalline systems (Percec & Oda, 1994).
Non-Symmetric Liquid Crystal Dimers
Yeap et al. (2009) synthesized and characterized non-symmetric liquid crystal dimers, revealing the influence of terminal substituents on liquid crystalline behavior. This work contributes to the understanding of how molecular structure affects the liquid crystalline phases and transitions, which is crucial for designing new liquid crystalline materials (Yeap et al., 2009).
Anticorrosive Behavior of Aromatic Epoxy Monomers
Dagdag et al. (2019) explored the anticorrosive properties of aromatic epoxy monomers on carbon steel in acidic solutions. The study highlights the potential of these compounds as corrosion inhibitors, which is important for protecting metal surfaces in corrosive environments (Dagdag et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-10(2)9-15-12-6-7-13(14)11(3)8-12/h6-8,10H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJBQCHECJPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(2-methylpentyl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
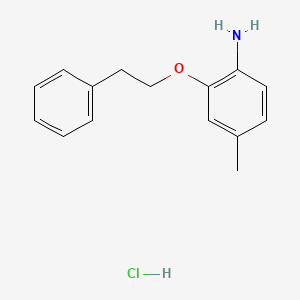
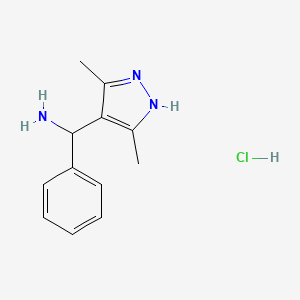
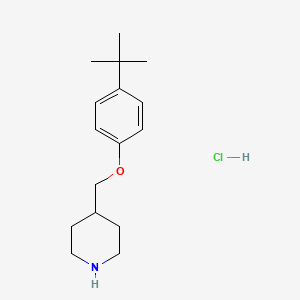
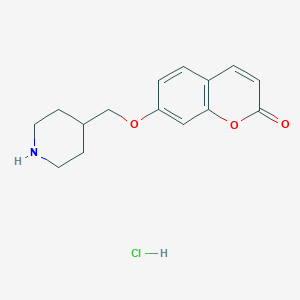
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
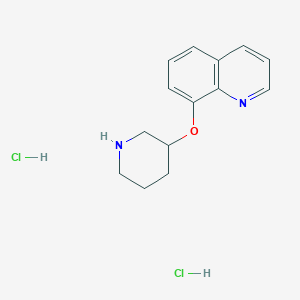
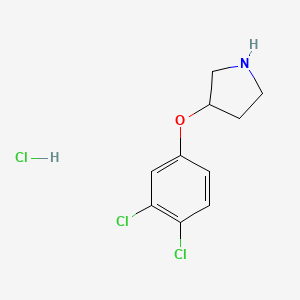
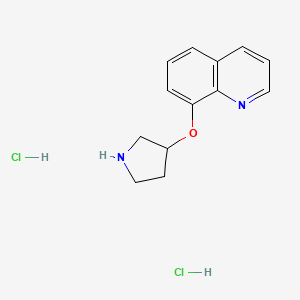
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)
